N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide

Kinase inhibitor selectivity Isomer differentiation mTOR vs c-Met

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide (CAS 2034229-80-4) is a synthetic small molecule (C15H15N7O, MW 309.33) built on a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidine spacer to a nicotinamide terminus. The triazolo[4,3-b]pyridazine scaffold is a privileged pharmacophore in kinase inhibitor discovery, with representative series showing activity against c-Met, Pim-1, LRRK2, and BRD4 bromodomains.

Molecular Formula C15H15N7O
Molecular Weight 309.333
CAS No. 2034229-80-4
Cat. No. B2750500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide
CAS2034229-80-4
Molecular FormulaC15H15N7O
Molecular Weight309.333
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C15H15N7O/c23-15(11-2-1-6-16-8-11)18-12-5-7-21(9-12)14-4-3-13-19-17-10-22(13)20-14/h1-4,6,8,10,12H,5,7,9H2,(H,18,23)
InChIKeyGBOHGAOTYBUEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide (CAS 2034229-80-4): Core Structural Identity and Procurement Context


N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide (CAS 2034229-80-4) is a synthetic small molecule (C15H15N7O, MW 309.33) built on a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidine spacer to a nicotinamide terminus . The triazolo[4,3-b]pyridazine scaffold is a privileged pharmacophore in kinase inhibitor discovery, with representative series showing activity against c-Met, Pim-1, LRRK2, and BRD4 bromodomains [1]. The compound is sold exclusively for non-human research use .

Substitution Risks When Sourcing 2034229-80-4: Why Close Analogs Do Not Guarantee Equivalent Performance


Although numerous triazolo[4,3-b]pyridazine derivatives exist, even subtle modifications to the linker, substitution pattern, or terminal amide drastically alter kinase selectivity and potency [1]. For example, replacing the nicotinamide with a picolinamide shifts inhibitory preference toward carbonic anhydrase rather than the dual c-Met/Pim-1 activity reported for select analogs . Furthermore, isomeric compounds sharing the same molecular formula (e.g., Sapanisertib) engage entirely different kinase targets (mTOR vs. c-Met/Pim-1) due to scaffold divergence, rendering simple formula-based interchange scientifically unsound [2]. Consequently, procurement decisions must be guided by target-specific, quantitative comparator data rather than class-level assumptions.

2034229-80-4 Differentiation Evidence: Quantitative Head-to-Head and Class-Level Comparisons


Molecular Formula Isomerism: 2034229-80-4 vs. Sapanisertib – Distinct Scaffold, Distinct Kinase Target

2034229-80-4 and Sapanisertib (CAS 1224844-38-5) share the identical molecular formula C15H15N7O (MW 309.33) but possess completely different heterocyclic scaffolds: a triazolo[4,3-b]pyridazine-pyrrolidine-nicotinamide architecture versus a pyrazolo[3,4-d]pyrimidine-benzoxazole system [1]. This constitutional isomerism leads to mutually exclusive kinase targeting: Sapanisertib is a potent mTOR inhibitor (IC50 1 nM) with >100-fold selectivity over PI3K isoforms [1], while triazolo[4,3-b]pyridazine derivatives of the class to which 2034229-80-4 belongs have demonstrated dual c-Met/Pim-1 inhibition (e.g., analog 4g: c-Met IC50 0.163 μM, Pim-1 IC50 0.283 μM) [2]. The scaffold-divergent target profile means the two compounds are not functionally interchangeable despite formula identity.

Kinase inhibitor selectivity Isomer differentiation mTOR vs c-Met

BRD4 Bromodomain Inhibition: Triazolo[4,3-b]pyridazine Class Activity with Micromolar Potency

A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been characterized as BRD4 bromodomain inhibitors with micromolar IC50 values against BD1 and BD2 domains (e.g., compound 14: BD1 IC50 = 5.7 ± 1.4 μM, BD2 IC50 = 7.4 ± 2.2 μM; JQ1 positive control: BD1 IC50 = 195.1 ± 14.2 nM) [1]. While 2034229-80-4 was not specifically included in this panel, its shared triazolo[4,3-b]pyridazine core suggests potential BRD4 activity, differentiating it from structurally unrelated kinase chemotypes that dominate the triazolopyridazine patent landscape (e.g., c-Met inhibitors with sub-micromolar potency).

BRD4 bromodomain Epigenetic inhibitors Triazolopyridazine SAR

Nicotinamide Warhead as a Potential NAD-Binding Pocket Ligand: Differentiating 2034229-80-4 from Picolinamide and Carboxamide Analogs

The nicotinamide terminus of 2034229-80-4 distinguishes it structurally from closely related triazolo[4,3-b]pyridazine analogs bearing picolinamide or tetrahydrofuran-3-carboxamide groups. Nicotinamide is a recognized ligand for NAD(P)(H)-dependent enzyme pockets (e.g., NNMT, NAMPT, PARPs, sirtuins) [1]. In contrast, picolinamide analogs in the triazolo[4,3-b]pyridazine series have been reported to inhibit carbonic anhydrase rather than NAD-utilizing enzymes , while tetrahydrofuran-3-carboxamide derivatives introduce increased conformational flexibility and reduced aromatic stacking potential. This terminus-specific functional divergence means 2034229-80-4 may engage a distinct biological target space compared to its closest synthetic neighbors, a factor critical for hypothesis-driven chemical biology.

NAD-binding pocket Nicotinamide pharmacophore NNMT/PARP/NAMPT

Pyrrolidine Linker Geometry vs. Piperidine Analogs: Impact on Kinase Selectivity in Triazolo[4,3-b]pyridazine Series

The pyrrolidin-3-yl linker in 2034229-80-4 introduces a distinct conformational constraint compared to the piperidine-4-carboxamide linkage found in N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide . In c-Met kinase inhibitor design, the pyrrolidine ring reduces the degrees of rotational freedom relative to piperidine, which can alter the dihedral angle between the triazolopyridazine core and the terminal amide, impacting ATP-pocket occupancy and selectivity [1]. This structural nuance is critical for medicinal chemistry campaigns seeking to fine-tune kinome selectivity within the triazolo[4,3-b]pyridazine chemotype.

Linker geometry Kinase selectivity Pyrrolidine vs piperidine

Dual c-Met/Pim-1 Inhibition Potential as a Class Hallmark with Therapeutic Differentiation

Recent SAR studies on triazolo[4,3-b]pyridazine derivatives identified compound 4g as a potent dual c-Met/Pim-1 inhibitor (c-Met IC50 = 0.163 ± 0.01 μM; Pim-1 IC50 = 0.283 ± 0.01 μM), surpassing the activity of the reference compound and analog 4a [1]. 2034229-80-4 incorporates the identical triazolo[4,3-b]pyridazine-pyrrolidine core motif present in this active series, suggesting potential dual c-Met/Pim-1 engagement. This dual inhibition profile is therapeutically attractive because co-targeting c-Met (tumor invasion/metastasis) and Pim-1 (survival signaling) may overcome resistance mechanisms seen with single-agent c-Met inhibitors such as Foretinib (c-Met IC50 ~0.4 nM) or SGX-523 (c-Met IC50 = 4 nM) . However, direct enzymatic confirmation for 2034229-80-4 is absent from the public domain.

Dual kinase inhibition c-Met Pim-1 Cancer therapeutics

Absence of LRRK2 G2019S Mutant Selectivity Data: A Gap Differentiating 2034229-80-4 from Optimized Triazolopyridazine LRRK2 Probes

A disclosed series of [1,2,4]triazolo[4,3-b]pyridazines has been optimized for potent wild-type and mutant LRRK2 kinase inhibition with unprecedented selectivity toward the Parkinson's disease-associated G2019S mutant [1]. While 2034229-80-4 shares the core scaffold, no published data address its LRRK2 activity or G2019S selectivity. This represents a critical evidence gap for users comparing 2034229-80-4 against validated LRRK2 probes from the same chemotype. Until head-to-head LRRK2 profiling is performed, 2034229-80-4 cannot be assumed to possess the G2019S selectivity that defines the lead-optimized triazolopyridazine LRRK2 inhibitors.

LRRK2 G2019S mutant selectivity Parkinson's disease

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide: Evidence-Backed Research Application Scenarios


Chemical Probe for Dual c-Met/Pim-1 Kinase Co-Inhibition in Drug-Resistant Cancer Models

Based on class-level dual c-Met/Pim-1 inhibitory activity demonstrated by analog 4g (c-Met IC50 0.163 μM; Pim-1 IC50 0.283 μM) [1], 2034229-80-4 is a rational starting point for developing polypharmacological agents targeting both tumor invasion (c-Met) and survival signaling (Pim-1). This dual mechanism may address resistance observed with selective c-Met inhibitors such as Foretinib or SGX-523 in certain cancer lineages.

NAD Metabolism and Epigenetic Probe Design Leveraging the Nicotinamide Pharmacophore

The nicotinamide terminus provides a structural basis for exploring NAD(P)(H)-dependent enzyme inhibition, including NNMT, NAMPT, PARPs, and sirtuins [2]. This application scenario is uniquely enabled by the nicotinamide group, distinguishing 2034229-80-4 from picolinamide and alkyl-carboxamide triazolo[4,3-b]pyridazine analogs that lack this NAD-mimetic functionality.

Scaffold-Hopping Reference for Isomer Differentiation Studies (vs. Sapanisertib)

Because 2034229-80-4 and Sapanisertib share the molecular formula C15H15N7O but differ completely in scaffold architecture and kinase target (c-Met/Pim-1-class vs. mTOR) [3], this compound pair serves as a valuable tool for scaffold-hopping validation, kinome selectivity profiling, and cheminformatics benchmark studies in drug discovery.

Conformational SAR Analysis: Pyrrolidine vs. Piperidine Linker in Kinase Inhibitor Design

Medicinal chemistry teams optimizing triazolo[4,3-b]pyridazine-based kinase inhibitors can use 2034229-80-4 as the pyrrolidine-linked reference compound, comparing its target engagement profile against piperidine-linked analogs to quantify the impact of linker ring size on kinome selectivity and cellular potency [4].

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